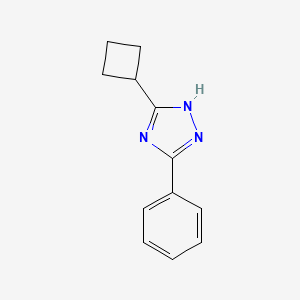

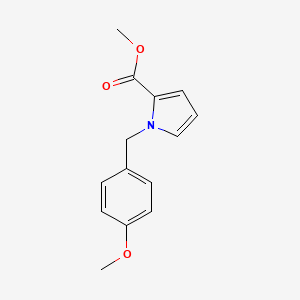

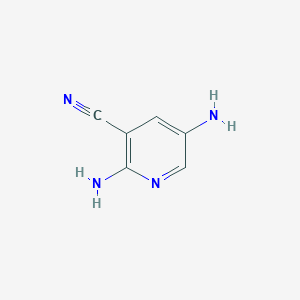

Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

概要

説明

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and reaction conditions .Chemical Reactions Analysis

This involves identifying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, redox reactions, etc .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral data .科学的研究の応用

-

1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide (QTC-4-MeOBnE)

- Application: QTC-4-MeOBnE is a new multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against AD .

- Method: The compound was tested on neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein .

- Results: QTC-4-MeOBnE treatment prevented amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells. Furthermore, in N2a cells overexpressing human tau, QTC-4-MeOBnE reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

-

4-Methoxybenzyl Esters in Organic Synthesis

- Application: 4-Methoxybenzyl esters are used as protecting groups in organic synthesis . They are known as an inexpensive “workhorse” protecting group .

- Method: The protection of the carboxyl group was accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine .

- Results: This method was very successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Application: This compound is used as a key precursor in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

- Method: An efficient one-pot two-step synthesis of this compound was reported, involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Results: This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

-

Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

-

4-Methoxybenzyl Iodide (PMBI) in Organic Synthesis

- Application: PMBI is used for the introduction of PMB esters . It’s even more reactive than other PMB halides and has been utilized for the alkylation of hindered carboxylic acids .

- Method: The alkylation was performed with PMBI . During the formation of the PMB ester, the indole nitrogen is also alkylated, leading to the formation of ester .

- Results: This method was successful in the synthesis of complex organic architectures .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-12-7-5-11(6-8-12)10-15-9-3-4-13(15)14(16)18-2/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDUUWCBGIIELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743105 | |

| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate | |

CAS RN |

900152-50-3 | |

| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)

![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)

![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)

![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)